Aclarubicin hydrochloride works by inhibiting the enzymes topoisomerase I and II, which are crucial for DNA replication and repair. By interfering with these enzymes, aclarubicin hydrochloride disrupts cell division and triggers cell death in cancer cells [].
Aclarubicin hydrochloride has shown promising results in preclinical studies, including cell line and animal models of various cancers. These studies have demonstrated its effectiveness against different types of leukemia, including acute myeloid leukemia (AML) [, ]. Additionally, research suggests potential activity against other malignancies like solid tumors [].
Aclarubicin hydrochloride has been evaluated in clinical trials, primarily focusing on patients with AML who have not responded to other treatments. These trials have shown moderate efficacy, with some patients achieving complete remission (disappearance of all detectable cancer cells) [, ]. However, further investigation is needed to determine its optimal dosage, efficacy compared to other antileukemic agents, and long-term safety profile.
Current research on aclarubicin hydrochloride focuses on improving its therapeutic potential by: